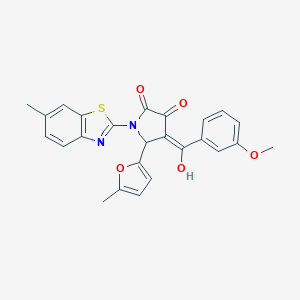
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been found to activate the AMPK signaling pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. Additionally, this compound has been found to regulate the activity of various enzymes involved in glucose metabolism and lipid synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-cancer activity. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. One of the most promising directions is the development of analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer agent.
Métodos De Síntesis
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-methoxybenzoyl chloride with 6-methyl-1,3-benzothiazol-2-amine in the presence of triethylamine. The resulting intermediate is then reacted with 5-methyl-2-furfural in the presence of acetic acid to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-hydroxy-4-(3-methoxybenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-diabetic properties.
Propiedades
Fórmula molecular |
C25H20N2O5S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O5S/c1-13-7-9-17-19(11-13)33-25(26-17)27-21(18-10-8-14(2)32-18)20(23(29)24(27)30)22(28)15-5-4-6-16(12-15)31-3/h4-12,21,28H,1-3H3/b22-20+ |
Clave InChI |
UVMFWKRATGODIL-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=CC=C4)OC)\O)/C(=O)C3=O)C5=CC=C(O5)C |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=CC=C4)OC)O)C(=O)C3=O)C5=CC=C(O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266726.png)
![(E)-(3,4-dimethoxyphenyl){2-(4-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266728.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266730.png)
![4-(3,4-dimethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266731.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266732.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266735.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266741.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266742.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266746.png)
![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)